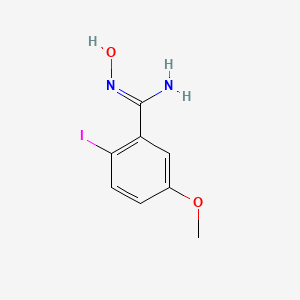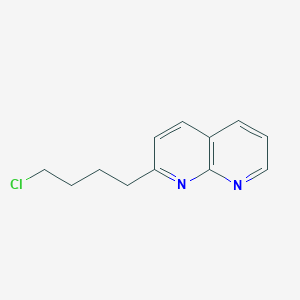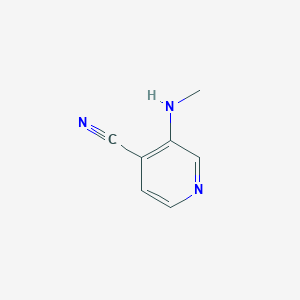
N-Hydroxy-2-iodo-5-methoxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-iodo-5-methoxybenzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the hydroxy, iodo, and methoxy groups in the compound’s structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-iodo-5-methoxybenzimidamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-iodo-5-methoxybenzimidazole.
Hydroxylation: The introduction of the hydroxy group is achieved through a hydroxylation reaction. This can be done using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Amidation: The final step involves the conversion of the hydroxylated intermediate to the benzimidamide derivative. This is typically achieved through an amidation reaction using appropriate amine sources and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-iodo-5-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodo group can be reduced to form deiodinated products.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-iodo-5-methoxybenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-iodo-5-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxybenzimidazole: Lacks the iodo and methoxy groups, resulting in different chemical and biological properties.
2-Iodo-5-methoxybenzimidazole:
N-Hydroxy-5-iodo-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group, leading to different properties.
Uniqueness
N-Hydroxy-2-iodo-5-methoxybenzimidamide is unique due to the presence of all three functional groups (hydroxy, iodo, and methoxy) in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H9IN2O2 |
|---|---|
Molekulargewicht |
292.07 g/mol |
IUPAC-Name |
N'-hydroxy-2-iodo-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9IN2O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI-Schlüssel |
QQZSHPMNXWGHRO-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)I)/C(=N/O)/N |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)








![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)

